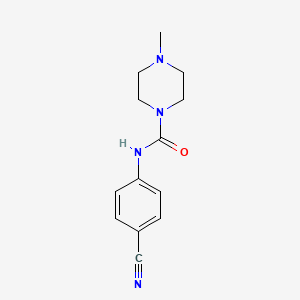
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide, also known as MOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPA is a derivative of phthalazine and has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. This compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide. One of the most promising areas of research is the development of this compound-based anti-cancer drugs. Studies have shown that this compound exhibits potent anti-cancer activity, and further research is needed to develop this compound-based drugs that can be used in clinical settings. Other future directions for research on this compound include its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-ethyl-2-(2-hydrazinylphenyl)acetic acid hydrazide, which is further treated with methyl iodide to form this compound.
Aplicaciones Científicas De Investigación
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of tumor cells in animal models.
Propiedades
IUPAC Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(14-8-3-2-4-9-14)16(21)12-20-17(22)15-10-6-5-7-13(15)11-18-20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLZJKPMUWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)



